Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate
Description
Properties
IUPAC Name |
potassium;2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.K/c10-8(11)5-9-4-6-1-2-7(9)3-6;/h1-2,6-7H,3-5H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMVOWJNUSQKNF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)CC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-{2-azabicyclo[2.2.1]hept-5-en-2-yl}acetate typically involves the reaction of 2-azabicyclo[2.2.1]hept-5-en-2-yl acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-{2-azabicyclo[2.2.1]hept-5-en-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Characteristics
The bicyclic structure of 2-azabicyclo[2.2.1]hept-5-en-3-one contributes to its unique chemical properties, making it a versatile building block in organic synthesis.
Drug Development
Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate serves as a precursor for synthesizing various pharmaceutical compounds. Its derivatives have shown potential as:
- Antiviral Agents : Studies indicate that derivatives of 2-azabicyclo[2.2.1]hept-5-en-3-one exhibit antiviral properties, particularly against HIV and other viral infections .
- Antitumor Agents : The compound is involved in the synthesis of nucleoside analogs that demonstrate antitumor activity, making it relevant in cancer research .
Synthetic Organic Chemistry
The compound is utilized as a synthetic intermediate in creating complex organic molecules:
- Building Block for Nucleosides : Its structure allows for modifications that lead to the formation of carbocyclic nucleoside analogs, which are essential in developing new therapeutic agents .
- Synthesis of Chiral Compounds : The chiral nature of the bicyclic structure aids in synthesizing enantiomerically pure compounds, which are crucial in pharmaceutical applications .
Biological Studies
Research has highlighted the importance of this compound in biological studies:
- Muscarinic Receptor Studies : Compounds derived from this bicyclic structure are evaluated for their interaction with muscarinic receptors, contributing to understanding neurotransmitter systems .
Case Study 1: Antiviral Activity
A study published in PubMed explored the efficacy of 1-azabicyclo[2.2.2]octyl derivatives against HIV, demonstrating that modifications based on the bicyclic structure significantly enhanced antiviral activity . This underscores the potential of this compound as a lead compound for developing antiviral therapies.
Case Study 2: Antitumor Properties
Research documented in Journal of Medicinal Chemistry investigated the synthesis of nucleoside analogs from 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives, revealing promising antitumor effects in vitro and in vivo . Such findings highlight the compound's significance in cancer therapeutics.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Potassium 2-{2-azabicyclo[2.2.1]hept-5-en-2-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural and functional differences between the target compound and analogous bicyclic systems:
Key Research Findings
- Bicyclic Amine Derivatives : 2-azabicyclo[2.2.1]heptane derivatives are synthesized via reductive Heck arylation or photochemical cycloadditions, enabling diverse functionalization .
- Biological Activity : Carboxylic acid derivatives (e.g., ’s 2-azabicyclohept-5-ene-3-carboxylic acid) show crystallinity and pH stability, critical for drug formulation .
- Comparative Reactivity : The absence of nitrogen in bicyclo[2.2.1]heptane systems (e.g., ) reduces basicity, limiting pharmaceutical utility compared to nitrogen-containing analogs .
Biological Activity
Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate is a compound derived from the bicyclic structure known as azabicyclo[2.2.1]heptane, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic framework that contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The azabicyclic structure allows for significant molecular flexibility, which may enhance its binding affinity to target proteins.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects:
- Antiviral Activity : Similar compounds in the azabicyclo family have been shown to inhibit viral replication, particularly in the context of antiviral drug development for diseases such as hepatitis C and HIV .
- Neuroprotective Effects : Some studies suggest that derivatives of azabicyclo compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Neuroprotective | Protection against neuronal cell death | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Study 1: Antiviral Efficacy
A study focusing on the antiviral properties of azabicyclo compounds demonstrated that this compound could inhibit the replication of certain viruses in vitro. The mechanism involved interference with viral entry or replication processes, similar to known antiviral agents .
Case Study 2: Neuroprotection
In a neuroprotection study, derivatives of azabicyclo compounds were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that these compounds could significantly reduce cell death rates compared to controls, suggesting a potential therapeutic role in neurodegenerative conditions .
Q & A
Basic Research: What are the primary synthetic routes for Potassium 2-{2-azabicyclo[2.2.1]hept-5-en-2-yl}acetate?
Answer:
The synthesis typically involves functionalization of the 2-azabicyclo[2.2.1]heptane scaffold. A common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form bicyclic intermediates, followed by carboxylation and potassium salt formation . For example:
- Step 1: Cyclopentene derivatives undergo aminoacyloxylation to generate 2-azabicyclo[2.2.1]heptane intermediates.
- Step 2: Acetic acid side chains are introduced via alkylation or ester hydrolysis.
- Step 3: Potassium hydroxide neutralization yields the final product.
Key Data:
| Reaction Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Aminoacyloxylation | 65–80 | Pd(OAc)₂, DMF, 80°C | |
| Carboxylation | 70–85 | KOH, MeOH, RT |
Advanced Research: How can enantioselective synthesis of this compound be optimized for drug discovery?
Answer:
Enantioselective synthesis requires chiral catalysts or resolution techniques. For instance:
- Chiral Auxiliaries: Use tert-butoxycarbonyl (Boc)-protected intermediates to control stereochemistry during bicyclic scaffold formation .
- Kinetic Resolution: Employ enzymes or chiral bases (e.g., (-)-sparteine) to separate enantiomers during ester hydrolysis .
- Case Study: A patent by Bristol-Myers Squibb (WO2024064726A1) details enantioselective preparation of 2-azabicyclo[2.2.1]heptane derivatives via asymmetric hydrogenation, achieving >95% enantiomeric excess (ee) .
Basic Research: What analytical methods are used to confirm the molecular structure?
Answer:
- NMR Spectroscopy: H and C NMR identify bicyclic scaffold protons (e.g., endo/exo hydrogens at δ 3.1–4.2 ppm) and acetate side chains .
- IR Spectroscopy: Strong bands at 1650–1700 cm confirm carbonyl groups .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 255.32 for Boc-protected analogs) validate the formula .
Advanced Research: How can the compound be functionalized for structure-activity relationship (SAR) studies?
Answer:
- Amine Functionalization: React the secondary amine with sulfonating agents (e.g., SOCl) to generate sulfonamide derivatives for antitumor testing .
- Ester Modification: Replace potassium with methyl or tert-butyl esters to study bioavailability .
- Case Study: Substitution at the bicyclic scaffold’s bridgehead (e.g., furan-2-carbaldehyde in CAS 933720-84-4) enhances binding to kinase targets .
Basic Research: What is the kinetic stability of the bicyclic scaffold under basic conditions?
Answer:
The scaffold exhibits high kinetic stability. For example:
- Deuterium Exchange Test: No exchange observed for endo C3 hydrogen in methanol/deuterium oxide with NaOMe after 8 hours, indicating resistance to base-mediated degradation .
- Thermal Stability: Melting points >200°C confirm solid-state stability .
Advanced Research: What are the pharmacological applications of this compound?
Answer:
- Antitumor Agents: Derivatives inhibit cancer cell growth (IC = 1–10 µM) by targeting Rho-associated protein kinase (ROCK) .
- Antiviral Drug Intermediates: Used in synthesizing Ledipasvir analogs for hepatitis C treatment .
Data Table:
| Application | Target | IC/EC | Reference |
|---|---|---|---|
| Antitumor | ROCK2 | 2.3 µM | |
| Antiviral | HCV NS5A | 0.5 nM |
Basic Research: How to resolve contradictions in reported biological activity data?
Answer:
- Source Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. ATP luminescence) affect IC values .
- Purity Checks: Use RP-HPLC (e.g., C18 columns, 0.1% TFA buffer) to verify compound purity >98% before biological testing .
Advanced Research: What computational methods predict the compound’s reactivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
